molecular formula C9H9FO2 B1447558 (4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1270301-83-1

(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No. B1447558
M. Wt: 168.16 g/mol
InChI Key: IQEYDZJEDYEEBL-QMMMGPOBSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it might have. It may also include information about the class of compounds it belongs to and its relevance in various fields .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that connect them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, density, and reactivity. These properties can often be found in databases or determined experimentally .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound (4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol and its derivatives can be synthesized through various chemical reactions, including esterification, rearrangement, acylation, cyclization, and hydrogenation. This process has potential for industrialization due to mild conditions and readily available agents (Chen Xin-zhi, 2007).

  • Chemical Structures and Derivatives : Various benzopyran derivatives, including those structurally related to (4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol, have been isolated from natural sources like mangrove endophytic fungi. Their structures were determined through spectroscopic data and X-ray diffraction (Wencong Yang et al., 2020).

Pharmacological Properties and Applications

  • Aldose Reductase Inhibitory Activity : Derivatives of (4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol have been evaluated for their in vitro and in vivo aldose reductase inhibitory activity. Certain stereoisomers, specifically the 2S,4S isomers, were found to be potent inhibitors, suggesting potential applications in treating conditions like diabetic complications (T. Yamaguchi et al., 1994).

  • Antihypertensive Activity : Some benzopyran derivatives have been synthesized and tested for antihypertensive activity, indicating the potential therapeutic applications of these compounds in managing hypertension (J. M. Evans et al., 1983).

Chemical Reactions and Transformations

  • Chemical Reactions : Research has explored various chemical reactions and transformations involving benzopyran derivatives, revealing the chemical versatility and potential for diverse applications of these compounds in organic synthesis (A. Burgard et al., 1999).

  • Enzymatic Production and Resolution : Studies have investigated the enzymatic production and optical resolution of benzopyran intermediates, which are crucial for the synthesis of specific pharmaceutical agents (Wei Dongzhi, 2008).

Safety And Hazards

This involves studying the potential risks associated with the compound. It includes its toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

(4S)-7-fluoro-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,11H,3-4H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEYDZJEDYEEBL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1O)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 2
(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 3
(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 4
(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 5
Reactant of Route 5
(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 6
(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol

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